molecular formula C6H12N2S B3232089 1-Aminocyclopentane-1-carbothioamide CAS No. 1334146-12-1

1-Aminocyclopentane-1-carbothioamide

Cat. No.: B3232089
CAS No.: 1334146-12-1
M. Wt: 144.24 g/mol
InChI Key: JQMJLBHRSIEGIH-UHFFFAOYSA-N
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Description

1-Aminocyclopentane-1-carbothioamide is a cyclopentane-derived compound featuring both an amino (-NH₂) and a thioamide (-C(=S)-NH₂) group. The thioamide group distinguishes it from carboxamides (e.g., 1-Aminocyclopentanecarboxamide, CAS 17193-28-1) by replacing oxygen with sulfur, altering its electronic properties, solubility, and reactivity .

Properties

IUPAC Name

1-aminocyclopentane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-5(9)6(8)3-1-2-4-6/h1-4,8H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMJLBHRSIEGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291839
Record name Cyclopentanecarbothioamide, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-12-1
Record name Cyclopentanecarbothioamide, 1-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334146-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarbothioamide, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclopentane-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclopentane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminocyclopentane-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-aminocyclopentane-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways .

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structure : Cyclopropane ring with -NH₂ and -COOH groups.
  • Key Differences: Ring Size: ACC’s three-membered cyclopropane ring introduces high strain, enhancing reactivity compared to the less strained cyclopentane in 1-aminocyclopentane-1-carbothioamide . Functional Group: ACC’s carboxylic acid (-COOH) is ionizable, making it water-soluble and biologically active as an ethylene precursor in plants. In contrast, the thioamide group in this compound reduces polarity, likely decreasing aqueous solubility .
  • Applications: ACC is pivotal in plant physiology, whereas this compound’s applications are speculative but may include organocatalysis or metal coordination due to the sulfur atom.

Benzyl 4-Aminopiperidine-1-carboxylate

  • Structure : Six-membered piperidine ring with -NH₂ and benzyl ester (-COOCH₂C₆H₅) groups.
  • Functional Group: The benzyl ester group is hydrolytically labile, unlike the stable thioamide. Toxicity data for this compound are incomplete, whereas thioamides may pose distinct handling risks due to sulfur’s nucleophilic reactivity .

(1R,3S)- and (1S,3R)-3-Aminocyclopentanecarboxylic Acid

  • Structure : Cyclopentane ring with -NH₂ and -COOH groups in specific stereochemical configurations.
  • Physical Properties: These stereoisomers exhibit high melting points (172.1°C and 192°C, with decomposition) and 98% enantiomeric excess (ee), suggesting thermal stability and chiral utility in synthesis. The thioamide variant’s melting point is unreported but expected to be lower due to reduced hydrogen-bonding capacity .

Data Table: Comparative Analysis

Compound Structure Molecular Formula Key Functional Groups Melting Point (°C) Key Applications
This compound Cyclopentane + NH₂/C(=S)NH₂ C₆H₁₂N₂S Thioamide, amine Not reported Potential organocatalysis, metal ligands
1-Aminocyclopropane-1-carboxylic Acid (ACC) Cyclopropane + NH₂/COOH C₄H₇NO₂ Carboxylic acid, amine ~200 (dec.) Ethylene biosynthesis in plants
Benzyl 4-Aminopiperidine-1-carboxylate Piperidine + NH₂/COOCH₂C₆H₅ C₁₃H₁₈N₂O₂ Ester, amine Not reported Pharmaceutical intermediates
(1R,3S)-3-Aminocyclopentanecarboxylic Acid Cyclopentane + NH₂/COOH C₆H₁₁NO₂ Carboxylic acid, amine 172.1 (dec.) Chiral synthesis, peptide analogs

Research Findings

  • Reactivity: Thioamides like this compound exhibit unique reactivity in nucleophilic substitutions and metal coordination due to the sulfur atom’s polarizability. This contrasts with ACC’s role in enzymatic processes and the piperidine derivative’s ester hydrolysis .
  • Safety: Benzyl 4-aminopiperidine-1-carboxylate’s undefined toxicology contrasts with ACC’s well-characterized role in plants, underscoring the need for rigorous handling protocols for novel thioamides .

Biological Activity

Overview

1-Aminocyclopentane-1-carbothioamide is an organic compound with the molecular formula C6H12N2S. It is a derivative of cyclopentane featuring an amino group and a carbothioamide group, which contributes to its unique biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential antimicrobial and anticancer properties.

Synthesis Methods:
this compound can be synthesized through several methods. A common approach involves the reaction of cyclopentanone with thiosemicarbazide under acidic conditions, yielding the corresponding thiosemicarbazone, which is then reduced to form the target compound. Industrial production typically employs optimized reaction conditions to enhance yield and purity, often involving recrystallization and chromatographic purification.

Chemical Reactions:

  • Oxidation: Can form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction: The carbothioamide group can be reduced to an amine with agents such as lithium aluminum hydride.
  • Substitution: The amino group allows for nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted its ability to inhibit tumor growth in specific cancer cell lines. The mechanism of action appears to involve the modulation of enzyme activity and interference with metabolic pathways critical for cancer cell proliferation.

Case Studies

  • Tumor Imaging: A study utilized a radiolabeled version of 1-aminocyclopentane for tumor imaging in patients. The compound demonstrated diagnostic value when used alongside positron emission tomography (PET), providing insights into tumor locations without significant toxic effects .
  • Pharmacological Studies: In a series of experiments involving analogs of arginine vasopressin, modifications including 1-aminocyclopentane derivatives were shown to alter receptor interactions significantly, impacting their biological activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of metabolic pathways essential for pathogen survival or cancer cell growth. This binding may form stable complexes that modulate the activity of these targets.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition and receptor modulation
1-Aminocyclopentane-1-carboxamideModerateLimitedSimilar mechanisms but less potency
1-Aminocyclopropane-1-carboxamideNoYesDifferent structural reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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